![molecular formula C17H15N3O3S B5788306 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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Overview
Description
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known by its chemical name, BQ-123, and is a selective endothelin A (ETA) receptor antagonist.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is based on its ability to selectively inhibit endothelin A receptors. Endothelin A receptors are G protein-coupled receptors that are expressed on various cell types, including vascular smooth muscle cells, cardiomyocytes, and renal tubular cells. The activation of endothelin A receptors by endothelin-1, a potent vasoconstrictor peptide, leads to the contraction of vascular smooth muscle cells and the subsequent increase in blood pressure. By selectively blocking endothelin A receptors, 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide can reduce blood pressure and improve vascular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide have been extensively studied in various animal models and in vitro systems. The compound has been shown to reduce blood pressure and improve vascular function in animal models of hypertension and cardiovascular disease. Additionally, 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been shown to reduce the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide in lab experiments is its high selectivity for endothelin A receptors, which allows for the specific targeting of this receptor subtype. Additionally, the compound has been extensively studied in various animal models and in vitro systems, which provides a solid foundation for further research. However, one of the limitations of using 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide in lab experiments is its relatively low solubility in water, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for research on 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide. One area of research is the development of more potent and selective endothelin A receptor antagonists based on the structure of the compound. Another area of research is the investigation of the potential therapeutic applications of the compound in various disease states, including hypertension, cardiovascular disease, and cancer. Additionally, the use of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.
Synthesis Methods
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the condensation of 4-methoxyaniline with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction of the resulting product with 2-mercapto-3-phenylquinazoline in the presence of sodium ethoxide. The final step involves the acidification of the reaction mixture, which results in the formation of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of the compound is in the field of cardiovascular research, where it has been shown to exhibit potent and selective inhibition of endothelin A receptors, which are involved in the regulation of blood pressure and vascular tone.
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-8-6-11(7-9-12)20-16(22)13-4-2-3-5-14(13)19-17(20)24-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOZDJNZBCZTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)acetamide |
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